This compound is classified under sulfonamides and belongs to a broader class of compounds known for their diverse biological activities. It is cataloged under the CAS number 922062-45-1 and has a molecular formula of C22H19ClN2O5S with a molecular weight of 458.91 g/mol. The compound is available for research purposes from suppliers like EvitaChem, which emphasizes its use in non-human research applications only .
The synthesis of 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide involves several intricate steps typical of organic synthesis. While specific detailed methodologies for this compound are not extensively documented, the general approach to synthesizing similar compounds often includes:
The synthesis parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity but are not explicitly detailed in available resources .
The molecular structure of 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide can be described as follows:
The InChI key for this compound is WIBJIJUDEWIXLE-UHFFFAOYSA-N, and its SMILES representation is CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)Cl.
While specific chemical reactions involving this compound are not well-documented in literature, sulfonamides generally participate in various chemical reactions including:
These reactions are significant in understanding how this compound might interact biologically or chemically in various environments.
This compound has potential applications in several fields:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 107372-98-5
CAS No.:
CAS No.: 142674-35-9